molecular formula C7H7BFNO3 B580176 (4-Carbamoyl-3-fluorophenyl)boronic acid CAS No. 874288-39-8

(4-Carbamoyl-3-fluorophenyl)boronic acid

Cat. No. B580176
CAS RN: 874288-39-8
M. Wt: 182.945
InChI Key: LKXXEWDYAWOZRW-UHFFFAOYSA-N
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Description

“(4-Carbamoyl-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BFNO3 . It is also known by other names such as 4-Carbamoyl-3-fluorophenylboronic acid, 4-Carbamoyl-3-fluorobenzeneboronic acid, and (4-Carbamoyl-3-fluorophenyl)boronicacid .


Synthesis Analysis

The synthesis of similar compounds like 4-Amino-3-fluorophenyl boronic acid has been reported in the literature . The synthesis process involves protecting the amine group and then carrying out a lithium–bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis .


Molecular Structure Analysis

The molecular weight of “this compound” is 182.95 g/mol . The compound has a total of 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 183.0503014 g/mol .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 83.6 Ų . It has a complexity of 202 and contains 13 heavy atoms . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Synthesis and Structural Analysis

(4-Carbamoyl-3-fluorophenyl)boronic acid and its derivatives are pivotal in the synthesis of biologically active compounds and as intermediates in organic synthesis. For instance, amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline through a series of reactions, yielding a compound with applications in constructing glucose sensing materials due to its unique pKa value and ability to attach to polymers (Das et al., 2003).

Sensor Technology

Phenyl boronic acids, including derivatives of this compound, are utilized in creating sensors for saccharide recognition due to their ability to bind with pendant diols. This functionality has been demonstrated through the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, revealing a link between the molecular structure of boronic acid and photoluminescence quantum yield (Mu et al., 2012).

Fluorescent Chemosensors

Derivatives of this compound have been employed in the development of fluorescent chemosensors for the selective detection of carbohydrates and bioactive substances. These sensors exploit the reversible binding of boronic acid to diols, enabling the detection of substances like carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide with significant implications for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Material Science Applications

In materials science, this compound derivatives have been used to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This involves the cyclic-esterification with dihydric alcohols, showcasing the influence of cyclic borates on the molecular packing structures and optical properties of materials (Zhang et al., 2018).

Analytical Chemistry

The versatility of this compound extends to analytical chemistry, where its derivatives have been used in the development of affinity sensors for bacteria detection. This application leverages the affinity binding reaction between boronic acid and diol-groups on bacterial cell walls, offering a cost-effective and time-saving method for bacteria analysis in various types of water (Wannapob et al., 2010).

Safety and Hazards

When handling “(4-Carbamoyl-3-fluorophenyl)boronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(4-carbamoyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXXEWDYAWOZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660285
Record name (4-Carbamoyl-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874288-39-8
Record name B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Carbamoyl-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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